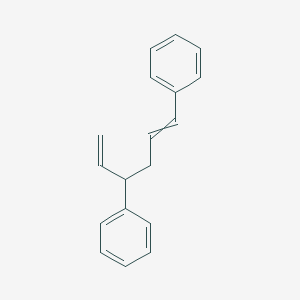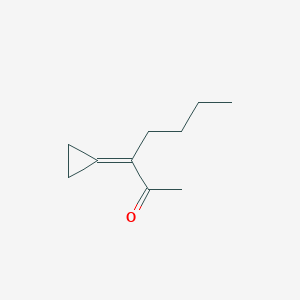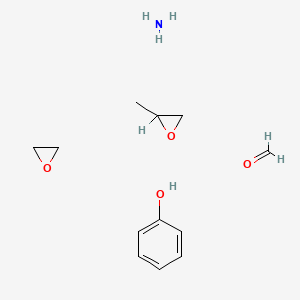![molecular formula C18H25N3O4 B14477685 N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide CAS No. 70904-75-5](/img/structure/B14477685.png)
N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide typically involves the protection of amino groups using the benzyloxycarbonyl (Cbz) group. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected amino acid is then coupled with N-methyl-L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the protection, coupling, and deprotection steps.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the benzyloxycarbonyl group.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological processes and as a tool for probing protein function.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity. The benzyloxycarbonyl group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions to occur. The molecular pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, leading to inhibition of their catalytic activity.
Signal Transduction: Modulation of signaling pathways by interacting with key proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide can be compared with other similar compounds, such as:
N-(Benzyloxycarbonyloxy)succinimide: Used for the carboxybenzyl protection of amines.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase.
N-Benzyloxycarbonyl-L-serine benzyl ester: Used as a building block in peptide synthesis.
These compounds share the benzyloxycarbonyl group, which is commonly used as a protecting group in peptide synthesis
Propriétés
Numéro CAS |
70904-75-5 |
|---|---|
Formule moléculaire |
C18H25N3O4 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
benzyl N-[2-methyl-1-[(2S)-2-(methylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C18H25N3O4/c1-18(2,16(23)21-11-7-10-14(21)15(22)19-3)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,22)(H,20,24)/t14-/m0/s1 |
Clé InChI |
VJGJEBQMFAREEL-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C(=O)N1CCCC1C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
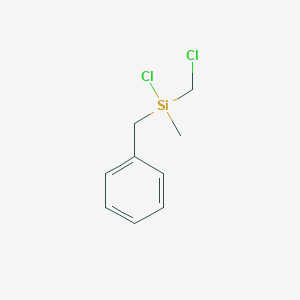
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
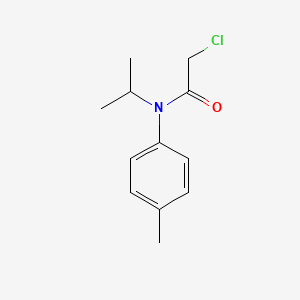
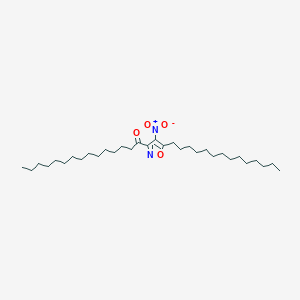

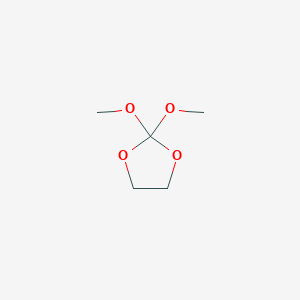
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
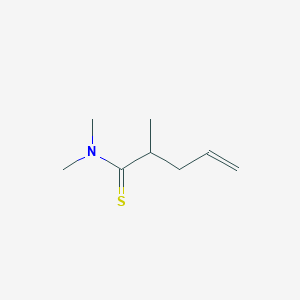
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
